tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate
Overview
Description
The compound tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is similar to the one you’re asking about. It’s a solid substance with a molecular weight of 216.28 .
Synthesis Analysis
A related compound, tert-Butyl (3S,4S)-4-azido-3-hydroxy-piperidine-1-carboxylate, was synthesized by treating tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate with imidazole-1-sulfonyl azide .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl (3S,4S)-3- [tert-butyl (dimethyl)silyl]oxy-4-isocyanopyrrolidine-1-carboxylate, has been analyzed . The compound has a molecular weight of 326.202569 g/mol and its IUPAC name is tert-butyl (3S,4S)-3- [tert-butyl (dimethyl)silyl]oxy-4-isocyanopyrrolidine-1-carboxylate .Physical And Chemical Properties Analysis
The compound tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate is a solid and has a molecular weight of 216.28 . It should be stored in a refrigerator .Scientific Research Applications
Synthesis Techniques
- tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and derivatives underwent reactions to produce tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating a synthesis technique involving L-selectride and Mitsunobu reaction (Boev et al., 2015).
Applications in Drug Synthesis
- tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is crucial in synthesizing the protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis approach for this compound was explored, emphasizing the importance of tert-butyl derivatives in drug development (Chen Xin-zhi, 2011).
Structural Analysis and Characterization
- X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed molecular packing driven by strong O-H...O=C hydrogen bonds, indicating significant structural insights into similar tert-butyl derivatives (Didierjean et al., 2004).
Chemical Transformations
- Synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate showed the potential of tert-butyl derivatives as scaffolds for substituted piperidines, highlighting chemical versatility (Harmsen et al., 2011).
- In a study, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized, demonstrating the role of tert-butyl derivatives in developing novel therapeutic agents (Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S,4S)-4-cyano-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAAPLIYEFPNBA-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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